4-[(4,6-Dimethoxypyrimidin-2-yl)oxy]-2-(methanesulfonyl)-1-benzofuran-3-ol
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Overview
Description
4-[(4,6-Dimethoxypyrimidin-2-yl)oxy]-2-(methanesulfonyl)-1-benzofuran-3-ol is a complex organic compound that features a benzofuran ring substituted with a methanesulfonyl group and a pyrimidinyl ether
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4,6-Dimethoxypyrimidin-2-yl)oxy]-2-(methanesulfonyl)-1-benzofuran-3-ol typically involves multiple steps. One common method includes the reaction of 2-[(4,6-dimethoxypyrimidin-2-yl)oxy]benzaldehyde with malononitrile and piperidine in ethanol, followed by the addition of 2-hydroxybenzaldehyde . The reaction is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(4,6-Dimethoxypyrimidin-2-yl)oxy]-2-(methanesulfonyl)-1-benzofuran-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The methanesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
4-[(4,6-Dimethoxypyrimidin-2-yl)oxy]-2-(methanesulfonyl)-1-benzofuran-3-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.
Mechanism of Action
The mechanism of action of 4-[(4,6-Dimethoxypyrimidin-2-yl)oxy]-2-(methanesulfonyl)-1-benzofuran-3-ol involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4,6-Dimethoxypyrimidin-2-yl)oxy]-2-phenylacetic acid
- 3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]pyridine
- (S)-2-[(4,6-Dimethoxypyrimidin-2-yl)oxy]-3-methoxy-3,3-diphenylpropanoic acid
Uniqueness
4-[(4,6-Dimethoxypyrimidin-2-yl)oxy]-2-(methanesulfonyl)-1-benzofuran-3-ol is unique due to its combination of a benzofuran ring with a methanesulfonyl group and a pyrimidinyl ether. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
143436-10-6 |
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Molecular Formula |
C15H14N2O7S |
Molecular Weight |
366.3 g/mol |
IUPAC Name |
4-(4,6-dimethoxypyrimidin-2-yl)oxy-2-methylsulfonyl-1-benzofuran-3-ol |
InChI |
InChI=1S/C15H14N2O7S/c1-21-10-7-11(22-2)17-15(16-10)24-9-6-4-5-8-12(9)13(18)14(23-8)25(3,19)20/h4-7,18H,1-3H3 |
InChI Key |
IYERRSLWFGCKRR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC(=N1)OC2=CC=CC3=C2C(=C(O3)S(=O)(=O)C)O)OC |
Origin of Product |
United States |
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